molecular formula C18H26N2O2S B247737 1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B247737
M. Wt: 334.5 g/mol
InChI Key: ROTAWGONYQHKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine (abbreviated as CMP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.

Mechanism Of Action

The mechanism of action of 1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This inhibition can lead to the prevention of tumor invasion and metastasis. 1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular cyclic nucleotides. This inhibition can lead to the relaxation of smooth muscle cells and the dilation of blood vessels.
Biochemical and Physiological Effects:
1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells. 1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its high purity and stability. This allows for accurate and reproducible results. Furthermore, 1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using 1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its high cost, which may limit its availability for some researchers.

Future Directions

There are several future directions for the research on 1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One direction is to further investigate its potential therapeutic applications in various diseases. This includes exploring its use in combination with other drugs or therapies. Another direction is to investigate its potential as a diagnostic tool for cancer. Furthermore, more studies are needed to fully understand the mechanism of action of 1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine and its effects on various signaling pathways. Finally, the development of more cost-effective methods for synthesizing 1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine may increase its availability for researchers.
Conclusion:
In conclusion, 1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine is needed to fully understand its potential in various diseases and its mechanism of action.

Synthesis Methods

The synthesis of 1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction of 1-(3-cyclohexen-1-yl)methylamine with 4-(4-methylphenylsulfonyl)piperazine in the presence of a catalyst. This reaction produces 1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine as a white solid with a high yield. The purity of 1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine can be further improved by recrystallization.

Scientific Research Applications

1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. 1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, 1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been studied for its potential as a diagnostic tool for cancer.

properties

Product Name

1-(3-Cyclohexen-1-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Molecular Formula

C18H26N2O2S

Molecular Weight

334.5 g/mol

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H26N2O2S/c1-16-7-9-18(10-8-16)23(21,22)20-13-11-19(12-14-20)15-17-5-3-2-4-6-17/h2-3,7-10,17H,4-6,11-15H2,1H3

InChI Key

ROTAWGONYQHKIO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3CCC=CC3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3CCC=CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.